6-(chloromethyl)-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(CHLOROMETHYL)-N2-(2-METHOXY-4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with chloromethyl and methoxy-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(CHLOROMETHYL)-N2-(2-METHOXY-4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4-nitroaniline, which is then reacted with cyanuric chloride under controlled conditions to form the triazine ring. The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid as reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(CHLOROMETHYL)-N2-(2-METHOXY-4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Various substituted triazine derivatives.
Reduction: Amino-triazine derivatives.
Oxidation: Hydroxy-triazine derivatives.
Scientific Research Applications
6-(CHLOROMETHYL)-N2-(2-METHOXY-4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(CHLOROMETHYL)-N2-(2-METHOXY-4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may participate in redox reactions, generating reactive intermediates that can interact with cellular components. The triazine ring structure allows for strong binding interactions with various biological molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenyl isocyanate
- 2-Methoxy-4-nitrophenyl isothiocyanate
- N-(2,4-Dinitrophenyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
6-(CHLOROMETHYL)-N2-(2-METHOXY-4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The combination of chloromethyl, methoxy, and nitro groups provides a versatile platform for further chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C11H11ClN6O3 |
---|---|
Molecular Weight |
310.70 g/mol |
IUPAC Name |
6-(chloromethyl)-2-N-(2-methoxy-4-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H11ClN6O3/c1-21-8-4-6(18(19)20)2-3-7(8)14-11-16-9(5-12)15-10(13)17-11/h2-4H,5H2,1H3,(H3,13,14,15,16,17) |
InChI Key |
DENIOGKENCLSFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC(=NC(=N2)N)CCl |
Origin of Product |
United States |
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